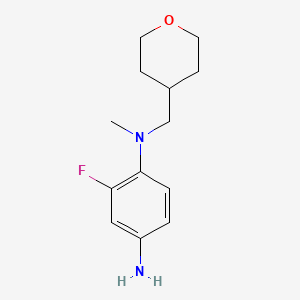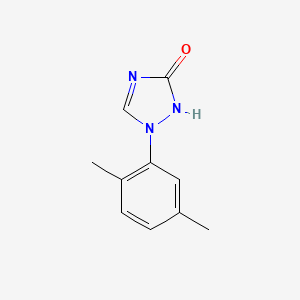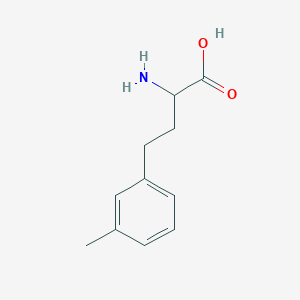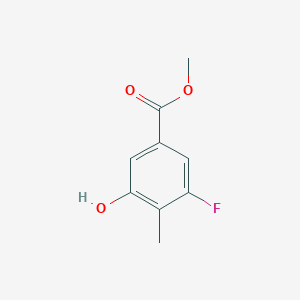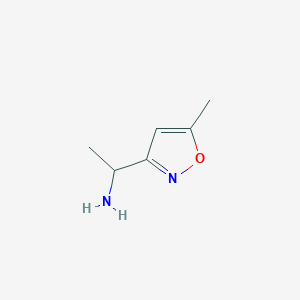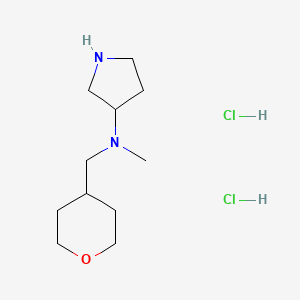
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride
説明
“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2O . It has a molecular weight of 285.25 g/mol. This compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
1. Cognitive Disorders and cGMP Signaling
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, as part of a PDE9A inhibitor (PF-04447943), has been utilized in cognitive disorders research. It elevates central cGMP levels in the brain and cerebral spinal fluid, showing procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability and effectiveness in elevating cGMP, making it a valuable pharmacological tool for testing hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
2. Corrosion Inhibition
The compound has applications in the field of corrosion inhibition. Pyrazolopyridine derivatives, including molecules structurally related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This research contributes significantly to the understanding of corrosion processes and the development of more efficient and sustainable corrosion inhibitors (Dandia et al., 2013).
3. Fluorescence Emission Radiation
In the field of fluorescence chemistry, derivatives of 2-pyrone, which are closely related to the core structure of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, have been explored for their fluorescence emission properties. These compounds, such as dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonate, exhibit significant fluorescence, making them candidates for applications in light-emitting materials (Mizuyama et al., 2008).
4. Antimicrobial Activity
The antimicrobial activity of compounds structurally related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride has been a subject of study. Synthesized compounds have shown significant activity against bacterial or fungal strains, displaying efficacy comparable or even superior to standard drugs, highlighting their potential in antimicrobial therapy (Zhuravel et al., 2005).
Safety And Hazards
特性
IUPAC Name |
N-methyl-N-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-13(11-2-5-12-8-11)9-10-3-6-14-7-4-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEXAJPTBYAIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



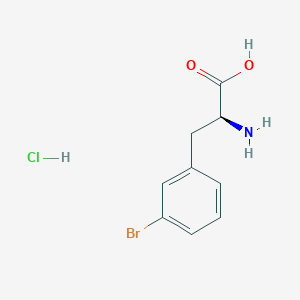
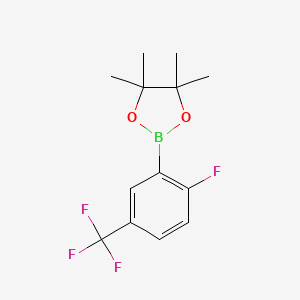
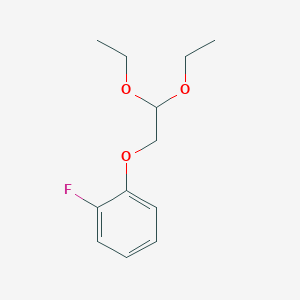
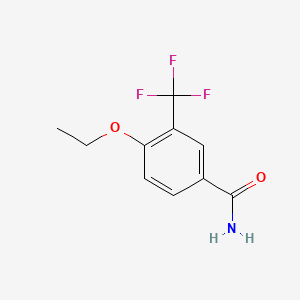

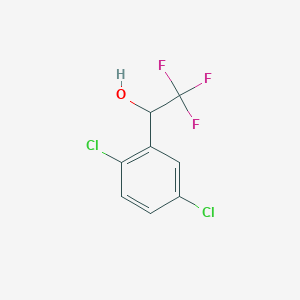
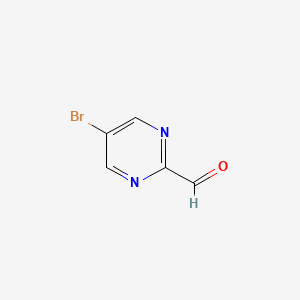
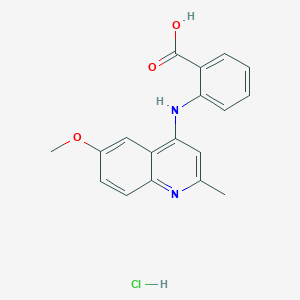
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
